molecular formula C14H20BrN3OSi B13988530 3-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)pyridine

3-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B13988530
M. Wt: 354.32 g/mol
InChI Key: XWVMCKJITYDIKR-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)pyridine is a complex organic compound that belongs to the class of pyrazoles and pyridines. This compound is characterized by the presence of a bromo substituent and a trimethylsilyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromo-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require heating or the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and trimethylsilyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of its targets by inhibiting or activating specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid
  • 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

Compared to similar compounds, 3-(4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H20BrN3OSi

Molecular Weight

354.32 g/mol

IUPAC Name

2-[(4-bromo-3-pyridin-3-ylpyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H20BrN3OSi/c1-20(2,3)8-7-19-11-18-10-13(15)14(17-18)12-5-4-6-16-9-12/h4-6,9-10H,7-8,11H2,1-3H3

InChI Key

XWVMCKJITYDIKR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C(=N1)C2=CN=CC=C2)Br

Origin of Product

United States

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